N-[(oxolan-3-yl)methyl]pyrazine-2-carboxamide
Description
Systematic IUPAC Nomenclature and Structural Formula
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-(tetrahydro-3-furanylmethyl)pyrazine-2-carboxamide . This nomenclature reflects its structural components:
- A pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4).
- A carboxamide group (-C(=O)NH-) attached to carbon 2 of the pyrazine ring.
- A tetrahydrofuran-3-ylmethyl substituent (a saturated five-membered oxygen-containing ring with a methylene bridge at position 3) bonded to the amide nitrogen.
The structural formula (Figure 1) can be represented as:
$$ \text{C}{10}\text{H}{13}\text{N}{3}\text{O}{2} $$
with the following connectivity:
- Pyrazine ring: Positions 1 and 4 occupied by nitrogen atoms.
- Carboxamide group: Carbonyl oxygen at position 2, with the amide nitrogen linked to the tetrahydrofuran-3-ylmethyl group.
- Tetrahydrofuran ring: Oxygen at position 2, with a methylene group (-CH$$_2$$-) at position 3 connecting to the amide nitrogen.
The SMILES notation (CNC(=O)C1=NC=CN=C1C2CCOC2 ) and InChI key (IDTUUUVVDYRELL-UHFFFAOYSA-N ) further validate this connectivity.
Alternative Chemical Designations and Registry Numbers
This compound is cataloged under multiple identifiers across chemical databases:
| Designation | Identifier | Source |
|---|---|---|
| CAS Registry Number | 1223182-96-4 | |
| Enamine Product Code | ENAH961CD9DB | |
| Molecular Formula | C$${10}$$H$${13}$$N$${3}$$O$${2}$$ | |
| Canonical SMILES | CNC(=O)C1=NC=CN=C1C2CCOC2 |
The compound is also referenced in synthetic chemistry literature as pyrazine-2-carboxamide derivatives with tetrahydrofuran-based side chains , though these are non-systematic descriptors. Its absence from major pharmacological registries (e.g., ChEMBL, PubChem Compound) suggests it is primarily of interest in experimental organic chemistry rather than drug development.
Isomeric Considerations and Stereochemical Configuration
The tetrahydrofuran-3-ylmethyl group introduces a chiral center at carbon 3 of the tetrahydrofuran ring. The four distinct substituents at this position are:
- Two methylene groups (-CH$$_2$$-) from the tetrahydrofuran ring.
- An oxygen atom (part of the tetrahydrofuran ether).
- A methylene bridge (-CH$$_2$$-) connecting to the amide nitrogen.
Despite this chirality, the compound is typically reported as a racemic mixture or with undefined stereochemistry in commercial and synthetic contexts. For example:
- The SMILES representation in lacks stereochemical indicators (e.g., "@" or "@@"), implying no specified configuration.
- Synthetic protocols in patents (e.g., WO2011154327A1) describe analogous compounds without resolving enantiomers, suggesting racemic synthesis is standard for this structural class.
If enantiomeric resolution were performed, the R and S configurations at carbon 3 would require explicit notation (e.g., (3R) or (3S) in the IUPAC name). However, no such data exists in the available literature for this specific compound.
Summary Table: Key Structural and Nomenclature Data
| Property | Detail |
|---|---|
| IUPAC Name | N-(tetrahydro-3-furanylmethyl)pyrazine-2-carboxamide |
| Molecular Formula | C$${10}$$H$${13}$$N$${3}$$O$${2}$$ |
| Molecular Weight | 207.23 g/mol |
| Chiral Centers | 1 (tetrahydrofuran-3-yl group) |
| CAS Registry Number | 1223182-96-4 |
| Canonical SMILES | CNC(=O)C1=NC=CN=C1C2CCOC2 |
Properties
IUPAC Name |
N-(oxolan-3-ylmethyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-10(9-6-11-2-3-12-9)13-5-8-1-4-15-7-8/h2-3,6,8H,1,4-5,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTUUUVVDYRELL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CNC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxolan-3-yl)methyl]pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with oxolan-3-ylmethanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(oxolan-3-yl)methyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
N-[(oxolan-3-yl)methyl]pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(oxolan-3-yl)methyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Neurological Targets: GluN2A-Selective NMDA Receptor Antagonists
MPX-004 and MPX-007 are structurally related pyrazine-2-carboxamides with sulfonamide and thiazole substituents (e.g., 5-(((3-chloro-4-fluorophenyl)sulfonamido)methyl)-N-((2-methylthiazol-5-yl)methyl)pyrazine-2-carboxamide). The oxolan-3-yl group may enhance blood-brain barrier penetration compared to bulkier substituents in MPX-004/007, though direct evidence is lacking .
| Compound | Substituents | IC50 (GluN2A) | Selectivity (vs. GluN2B/D) |
|---|---|---|---|
| MPX-004 | Sulfonamido-(3-chloro-4-fluorophenyl), thiazole-methyl | 79 nM | >100-fold |
| MPX-007 | Sulfonamido-(3-fluoro-4-fluorophenyl), thiazole-methyl | 27 nM | >100-fold |
| N-[(Oxolan-3-yl)methyl]... | Oxolan-3-ylmethyl | Not reported | Unknown |
Antimycobacterial Activity
5-Alkylamino-N-phenylpyrazine-2-carboxamides (e.g., 5-(butylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamide, 1b) show potent activity against Mycobacterium tuberculosis (MIC = 3.13 µg/mL) . Similarly, N-benzyl-3-chloropyrazine-2-carboxamides (e.g., compound 5) exhibit MICs of 7.81 µM against Staphylococcus aureus . The oxolan-3-ylmethyl group in the target compound may reduce antimycobacterial efficacy compared to alkylamino or halogenated benzyl groups, which enhance lipophilicity and membrane permeability .
| Compound | Substituents | MIC (Mtb H37Rv) | MIC (S. aureus) |
|---|---|---|---|
| 1b | Butylamino, CF3-phenyl | 3.13 µg/mL | Not tested |
| 5 | 3-Chloro, 2-chlorobenzyl | Not tested | 7.81 µM |
| N-[(Oxolan-3-yl)methyl]... | Oxolan-3-ylmethyl | Not reported | Not reported |
Herbicidal and Abiotic Elicitor Activity
6-Chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide (compound 2) inhibits photosynthesis in spinach chloroplasts (IC50 = 51.0 µM) and acts as an abiotic elicitor, boosting flavonoid production by 900% in plant cultures . The oxolan-3-yl group in the target compound may reduce herbicidal potency compared to electron-withdrawing substituents (e.g., Cl, I), which enhance interaction with photosynthetic machinery .
| Compound | Substituents | Photosynthesis IC50 | Flavonoid Elicitation |
|---|---|---|---|
| 2 | 6-Cl, 3-I-4-Me-phenyl | 51.0 µM | 900% increase |
| N-[(Oxolan-3-yl)methyl]... | Oxolan-3-ylmethyl | Not reported | Not reported |
Physicochemical and Structural Properties
- Lipophilicity: The oxolan-3-yl group may improve aqueous solubility compared to aromatic substituents (e.g., MPX-004’s thiazole-methyl group) but reduce membrane permeability relative to alkyl chains (e.g., butylamino in 1b) .
- π-π Interactions: Pyrazine carboxamides with aromatic substituents (e.g., MPX-004, 2) form strong π-π stacking interactions, critical for receptor binding .
Biological Activity
N-[(oxolan-3-yl)methyl]pyrazine-2-carboxamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, biological evaluations, and potential therapeutic applications.
The synthesis of this compound typically involves the reaction of pyrazine-2-carboxylic acid with oxolan-3-ylmethanol. The process generally employs a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP), conducted in an organic solvent like dichloromethane at room temperature.
Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation : Can form corresponding oxides.
- Reduction : The carboxamide group can be converted to an amine.
- Substitution : The pyrazine ring can participate in electrophilic and nucleophilic substitution reactions.
This compound interacts with specific molecular targets, modulating enzyme and receptor activities. This interaction leads to various biological effects, although the exact mechanisms are still under investigation. The compound’s unique substitution pattern on the pyrazine ring contributes to its distinct chemical and biological properties .
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
Anticancer Properties
Recent studies have highlighted its potential as an anticancer agent, particularly in targeting EML4-ALK-positive non-small cell lung cancer (NSCLC). In preclinical models, the compound demonstrated significant antitumor activity when administered orally, suggesting its potential as a therapeutic option for specific cancer types .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary findings suggest that it may inhibit the growth of certain bacterial strains, indicating its potential role in developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazine derivatives, including this compound. Below are summarized findings from recent research:
Q & A
Q. Q1: What are the optimal synthetic routes for N-[(oxolan-3-yl)methyl]pyrazine-2-carboxamide, and how can purity be maximized?
Methodological Answer: The synthesis typically involves multi-step condensation reactions. For example:
Step 1: Coupling pyrazine-2-carboxylic acid with oxolan-3-ylmethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in polar aprotic solvents like DMF or DCM .
Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., diethyl ether or acetonitrile) to achieve >95% purity .
Key Considerations:
- Monitor reaction progress via TLC or HPLC.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of the oxolane moiety.
Structural Analysis
Q. Q2: How can the molecular conformation and supramolecular interactions of this compound be resolved?
Methodological Answer:
- X-ray Crystallography: Single-crystal diffraction (e.g., monoclinic P2₁/c space group) reveals hydrogen-bonded dimers (N–H⋯N) and π-π stacking between pyrazine rings (distance ~3.6 Å) .
- Computational Modeling: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize geometry and predict electrostatic potential surfaces for interaction sites .
Data Table:
| Parameter | Value |
|---|---|
| Bond length (C=O) | 1.23 Å |
| Dihedral angle | 12.5° (pyrazine-oxolane plane) |
| Hydrogen bond energy | ~5 kcal/mol |
Biological Activity
Q. Q3: What experimental frameworks are used to evaluate its inhibitory potential against enzymes like MAO-B?
Methodological Answer:
- In vitro Assays:
- Kinetic Analysis: Lineweaver-Burk plots to determine inhibition constants (Ki ~94 nM) .
Advanced Mechanistic Studies
Q. Q4: How can molecular docking elucidate binding modes with therapeutic targets?
Methodological Answer:
- Software: AutoDock Vina or Schrödinger Suite for docking simulations.
- Protocol:
Handling Data Contradictions
Q. Q5: How to resolve discrepancies in reported bioactivity between structurally similar analogs?
Methodological Answer:
Computational Chemistry
Q. Q6: What DFT parameters predict the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
- Fukui Indices: Calculate using Gaussian09 to identify electrophilic (f⁻) sites (e.g., pyrazine C2 position) .
- Reactivity Trends:
Pharmacological Profiling
Q. Q7: What in vivo models are suitable for assessing its pharmacokinetics?
Methodological Answer:
Advanced Material Design
Q. Q8: How can this compound be integrated into coordination polymers for catalytic applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
